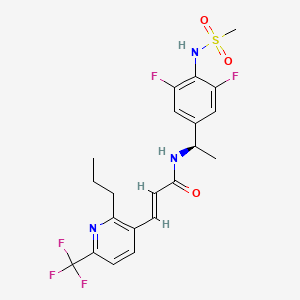![molecular formula C23H25N5O4S3 B609877 1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide](/img/structure/B609877.png)
1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide
Overview
Description
PDD00017272 is a potent inhibitor of Poly (ADP-ribose) Glycohydrolase (PARG). This compound has shown significant efficacy in biochemical assays and cellular assays, with half-maximal effective concentration (EC50) values of 4.8 nanomolar and 9.2 nanomolar, respectively . PARG is an enzyme involved in the DNA damage repair process, making PDD00017272 a valuable tool in cancer research and other fields related to DNA damage and repair .
Mechanism of Action
Target of Action
PDD00017272, also known as “1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide” or “PDD-00017272”, is a potent inhibitor of Poly (ADP-ribose) Glycohydrolase (PARG) . PARG is an essential enzyme primarily responsible for the rapid turnover of poly (ADP-ribose) created by PARP1/2 in response to DNA damage .
Mode of Action
PDD00017272 interacts with PARG, inhibiting its function. This leads to the persistence of poly (ADP-ribose) chains, which are usually degraded by PARG. The persistence of these chains has predicted consequences on NAD recycling, PARP recycling, and single-strand break (SSB) repair .
Biochemical Pathways
The inhibition of PARG by PDD00017272 affects the DNA damage response pathway. This pathway is crucial for the repair of damaged sections of DNA. In particular, the persistence of poly (ADP-ribose) chains due to PARG inhibition can impact the recruitment of DNA repair proteins, such as XRCC1, to the site of DNA damage .
Result of Action
The inhibition of PARG by PDD00017272 leads to increased DNA damage, as the persistence of poly (ADP-ribose) chains hampers the repair of DNA single-strand breaks . This can result in decreased cell survival, especially in cells with defective DNA repair pathways or high incidences of DNA damage, such as rapidly proliferating cancer cells .
Biochemical Analysis
Biochemical Properties
PDD00017272 plays a significant role in biochemical reactions as it inhibits the function of PARG . PARG is an enzyme that is primarily responsible for hydrolyzing the poly(ADP-ribose) (PAR) polymer . The inhibition of PARG by PDD00017272 is significant, with EC50 values of 4.8 nM in biochemical assay and 9.2 nM in cell-based assay .
Cellular Effects
The effects of PDD00017272 on various types of cells and cellular processes are primarily due to its inhibitory action on PARG . By inhibiting PARG, PDD00017272 can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of PDD00017272 involves its binding interactions with PARG, leading to the inhibition of this enzyme . This inhibition can result in changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
It is known that PDD00017272 is a potent inhibitor of PARG, and its effects are observable in both biochemical and cell-based assays .
Metabolic Pathways
PDD00017272, as a PARG inhibitor, is involved in the metabolic pathways related to the function of PARG . PARG is responsible for hydrolyzing the PAR polymer, a key player in various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PDD00017272 involves multiple steps, starting with the preparation of the core quinazolinedione sulfonamide structure. The key steps include:
Formation of the quinazolinedione core: This involves the reaction of appropriate thiazole derivatives with suitable amines under controlled conditions.
Sulfonamide formation: The introduction of the sulfonamide group is achieved through sulfonylation reactions using sulfonyl chlorides.
Final assembly: The final compound is assembled by coupling the quinazolinedione core with the sulfonamide derivative under optimized conditions
Industrial Production Methods
Industrial production of PDD00017272 would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to ensure the purity and identity of the final product .
Chemical Reactions Analysis
Types of Reactions
PDD00017272 primarily undergoes:
Substitution reactions: Involving the replacement of functional groups within the molecule.
Oxidation and reduction reactions: These reactions can modify the oxidation state of the compound, potentially altering its biological activity
Common Reagents and Conditions
Substitution reactions: Typically involve reagents such as halides and nucleophiles under controlled temperature and pH conditions.
Oxidation reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction reactions: Utilize reducing agents such as sodium borohydride or lithium aluminum hydride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of PDD00017272, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .
Scientific Research Applications
PDD00017272 has a wide range of scientific research applications, including:
Cancer research: As a PARG inhibitor, it is used to study the role of PARG in DNA damage repair and its potential as a target for cancer therapy
Neurobiology: Investigating the role of PARG in neurodegenerative diseases and potential therapeutic interventions
Drug development: Serving as a lead compound for the development of new PARG inhibitors with improved efficacy and selectivity
Cell biology: Studying the effects of PARG inhibition on cellular processes such as apoptosis, cell cycle regulation, and DNA repair
Comparison with Similar Compounds
PDD00017272 is compared with other PARG inhibitors such as PDD00017273 and PDD00017238. These compounds share similar mechanisms of action but differ in their potency and selectivity:
PDD00017273: Exhibits similar inhibitory activity but with slightly different potency and selectivity profiles.
PDD00017238: Another potent PARG inhibitor with distinct chemical properties and biological activities.
PDD00017272 stands out due to its high potency and selectivity, making it a valuable tool in scientific research and drug development .
Properties
IUPAC Name |
1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4S3/c1-13-20(34-15(3)25-13)12-27-19-6-5-17(35(31,32)26-23(4)7-8-23)9-18(19)21(29)28(22(27)30)11-16-10-24-14(2)33-16/h5-6,9-10,26H,7-8,11-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEXRJYTAZZRPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2C3=C(C=C(C=C3)S(=O)(=O)NC4(CC4)C)C(=O)N(C2=O)CC5=CN=C(S5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does PDD00017272 compare to other PARG inhibitors in terms of potency?
A: The research abstract states that the potency of PDD00017272, as a PARG inhibitor, was ranked in comparison to two other known inhibitors, PDD00017273 and PDD00017238. The ranking, based on published results, is as follows: PDD00017272 < PDD00017273 < PDD00017238. This suggests that PDD00017272 exhibits lower potency in inhibiting PARG compared to PDD00017273 and PDD00017238 []. Further research and specific data are needed to fully understand the reasons behind this difference in potency.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



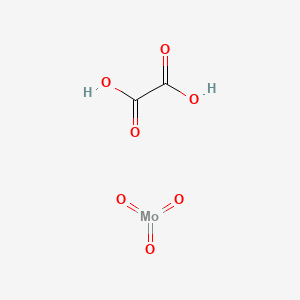
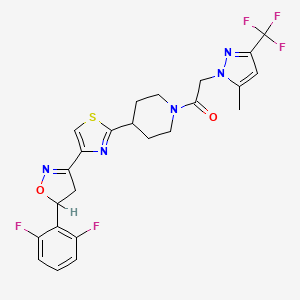
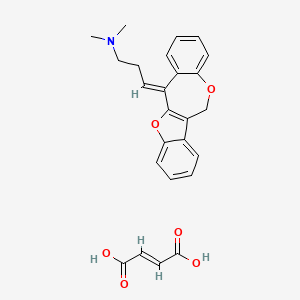
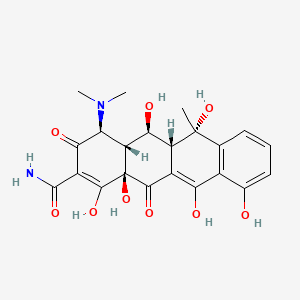
![acetic acid;2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B609809.png)
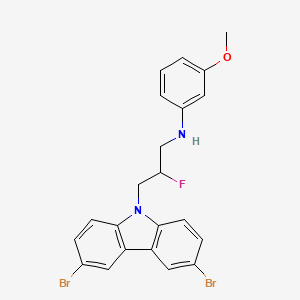
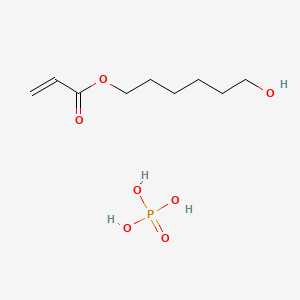
![3-Ethyl-16,26-dihydroxy-15-[3-hydroxy-4-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-5-(2-methoxy-6-methylbenzoyl)oxy-6-methyloxan-2-yl]oxy-6,12,20-trimethyl-21,24-dioxo-22,25-dioxapentacyclo[21.2.1.01,6.011,20.014,19]hexacosa-4,12,23(26)-triene-4-carboxylic acid](/img/structure/B609816.png)
